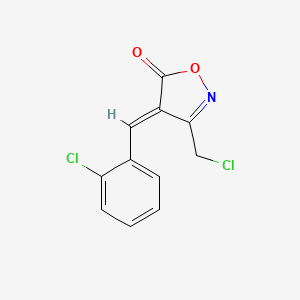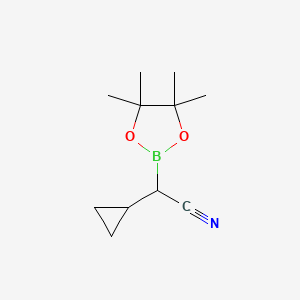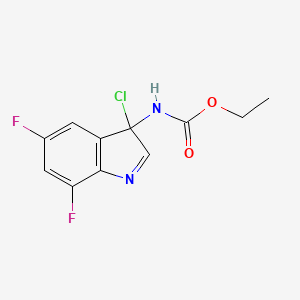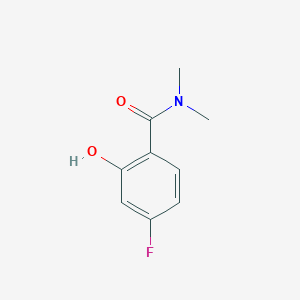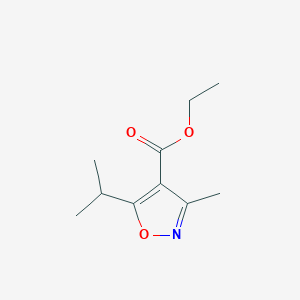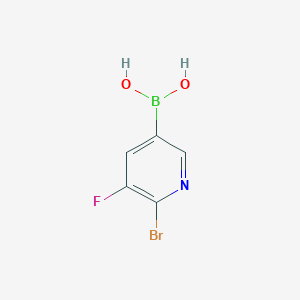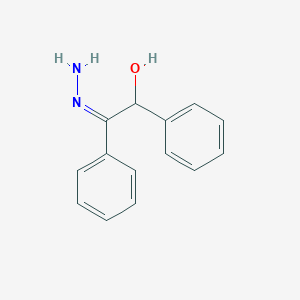
(2Z)-2-hydrazinylidene-1,2-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol typically involves the condensation reaction between benzaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:
C6H5CHO+NH2NH2⋅H2O→C6H5CH=NNH2+H2O
Industrial Production Methods
Industrial production methods for (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azines, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.
Medicine
In medicine, (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is explored for its potential therapeutic applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-2-hydrazinylidene-1-phenylethan-1-ol: Similar structure but with one phenyl group.
(E)-2-hydrazinylidene-1,2-diphenylethan-1-one: Similar structure but with a ketone group instead of an alcohol group.
Uniqueness
(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is unique due to the presence of both hydrazone and alcohol functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2Z)-2-hydrazinylidene-1,2-diphenylethanol |
InChI |
InChI=1S/C14H14N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10,14,17H,15H2/b16-13- |
InChI Key |
OOBLTHBDEQYJJR-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N\N)/C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NN)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
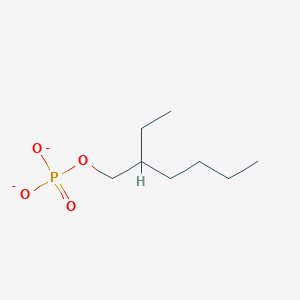
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
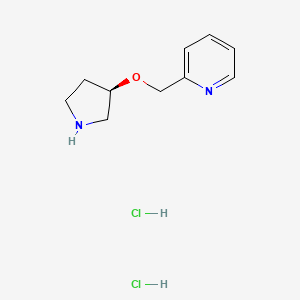
![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11758143.png)
